Fluticasone Dimer Impurity
Overview
Description
Fluticasone Dimer Impurity is a dimeric impurity of Fluticasone Propionate, a corticosteroid with high receptor affinity and topical activity . Fluticasone Propionate is widely used in the treatment of allergic rhinitis, asthma, and dermatitis . The dimer impurity is formed during the synthesis and storage of Fluticasone Propionate and is of interest in pharmaceutical research due to its potential impact on the efficacy and safety of the drug .
Mechanism of Action
Fluticasone Dimer Impurity, also known as 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate, is a dimeric impurity of Fluticasone Propionate . Fluticasone Propionate is a corticosteroid with comparatively high receptor affinity and topical activity .
Target of Action
Fluticasone Propionate, the parent compound of this compound, is a synthetic glucocorticoid . It primarily targets glucocorticoid receptors, which play a crucial role in the regulation of inflammatory responses .
Mode of Action
Fluticasone propionate, its parent compound, works through an unknown mechanism to affect the action of various cell types and mediators of inflammation . In vitro experiments show Fluticasone furoate activating glucocorticoid receptors, inhibiting nuclear factor kappa b, and inhibiting lung eosinophilia in rats .
Biochemical Pathways
Fluticasone Propionate affects the biochemical pathways related to inflammation. By binding to glucocorticoid receptors, it inhibits the release of inflammation-causing substances . This leads to a reduction in inflammation and related symptoms in conditions such as asthma and dermatoses .
Pharmacokinetics
Fluticasone propionate, its parent compound, has been shown to have a total systemic bioavailability of approximately 17% when administered as a single dose by dry powder inhaler .
Result of Action
Its parent compound, fluticasone propionate, has been shown to reduce inflammation and related symptoms in conditions such as asthma and dermatoses .
Biochemical Analysis
Biochemical Properties
The Fluticasone Dimer Impurity interacts with various enzymes, proteins, and other biomolecules. The primary pathway involves the removal of the S-fluoromethyl carbothioate group, yielding the 17β carboxylic acid . Other pathways include oxidative defluorination, yielding a hydroxyl at the C6 position .
Cellular Effects
It is known that Fluticasone Propionate, from which the dimer impurity is derived, has significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that Fluticasone Propionate, from which the dimer impurity is derived, exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that Fluticasone Propionate, from which the dimer impurity is derived, has been extensively studied and shows consistent efficacy versus placebo .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on Fluticasone Propionate, from which the dimer impurity is derived, have shown dose-related effects .
Metabolic Pathways
It is known that Fluticasone Propionate, from which the dimer impurity is derived, is extensively metabolized .
Transport and Distribution
It is known that Fluticasone Propionate, from which the dimer impurity is derived, is rapidly absorbed and extensively distributed .
Subcellular Localization
It is known that Fluticasone Propionate, from which the dimer impurity is derived, is rapidly absorbed and extensively distributed .
Preparation Methods
The synthesis of Fluticasone Dimer Impurity involves several steps. Initially, Flumethasone is used as a raw material to synthesize a compound I. This compound is then reacted with a sulfur reagent, followed by post-treatment and purification using a silica gel column to obtain an impurity EP-ZB . The compound I is also reacted with an acylation reagent to generate a compound II, which is then condensed with impurity EP-ZB to form compound IV . Further reactions with sulfur reagents and catalysts lead to the formation of the final dimer impurity .
Chemical Reactions Analysis
Fluticasone Dimer Impurity undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one atom or group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .
Scientific Research Applications
Fluticasone Dimer Impurity is primarily used in pharmaceutical research to study the stability, efficacy, and safety of Fluticasone Propionate formulations . It is also used in the development and validation of analytical methods for impurity profiling in drug products . Additionally, the impurity is of interest in the study of drug metabolism and degradation pathways .
Comparison with Similar Compounds
Fluticasone Dimer Impurity is unique due to its formation during the synthesis and storage of Fluticasone Propionate . Similar compounds include:
Fluticasone Furoate EP Impurity K: Another impurity formed during the synthesis of Fluticasone Furoate.
Fluticasone Propionate EP Impurity G: A related impurity formed during the synthesis of Fluticasone Propionate.
These impurities share similar chemical structures and formation pathways but differ in their specific chemical properties and potential impacts on drug efficacy and safety .
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H51F5O8S/c1-20-11-24-26-15-30(45)28-13-22(49)7-9-36(28,3)40(26,47)32(51)17-38(24,5)42(20,55)34(53)56-43(35(54)57-19-44)21(2)12-25-27-16-31(46)29-14-23(50)8-10-37(29,4)41(27,48)33(52)18-39(25,43)6/h7-10,13-14,20-21,24-27,30-33,51-52,55H,11-12,15-19H2,1-6H3/t20-,21-,24+,25+,26+,27+,30+,31+,32+,33+,36+,37+,38+,39+,40+,41+,42+,43+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZKCEBOBPLPHH-AMISWYLQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)OC5(C(CC6C5(CC(C7(C6CC(C8=CC(=O)C=CC87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O[C@@]5([C@@H](C[C@@H]6[C@@]5(C[C@@H]([C@]7([C@H]6C[C@@H](C8=CC(=O)C=C[C@@]87C)F)F)O)C)C)C(=O)SCF)O)C)O)F)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H51F5O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
822.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220589-37-7 | |
Record name | 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-11beta-hydroxy-16alpha-methyl-3-oxoandrosta-1,4-dien-17alpha-yl 6alpha,9-difluoro-11beta,17-dihydroxy-16alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220589377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fluticasone Propionate EP Impurity G | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-11.BETA.-HYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIEN-17.ALPHA.-YL 6.ALPHA.,9-DIFLUORO-11.BETA.,17-DIHYDROXY-16.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1V165RFB9Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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